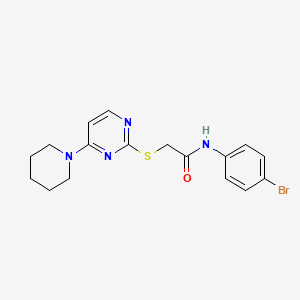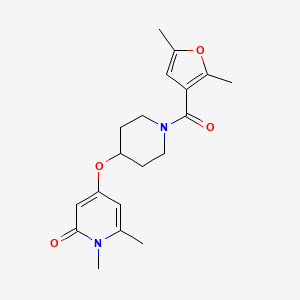
4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to the compound of interest, involves a low-temperature aryl bromide-to-alcohol conversion as a crucial step. This method was used to prepare a series of compounds with varying substituents, demonstrating the versatility of the synthetic approach. For example, 2,4-dimethyl-3-pyridinol and its derivatives were synthesized from corresponding 3-bromopyridine precursors. Additionally, novel bicyclic pyridinols required more complex synthetic strategies, such as a 6-step intramolecular Friedel-Crafts strategy and an 11-step sequence involving a thermolytic intramolecular inverse-demand Diels-Alder reaction .
Molecular Structure Analysis
The molecular structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was determined using single-crystal X-ray diffraction. The crystallographic analysis revealed that the molecule is nonplanar with the piperidine ring adopting a chair conformation. The dihedral angle between the pyridine and benzene rings was found to be 86.1(9)°, indicating significant out-of-plane distortion. This structural information provides insight into the conformational preferences of the piperidine and pyridine rings, which are also present in the compound of interest .
Chemical Reactions Analysis
The reactivity of the synthesized pyridinols was assessed by examining their behavior as chain-breaking antioxidants in radical-initiated styrene autoxidations. The kinetics of these reactions were studied under controlled conditions, revealing that some of the newly synthesized pyridinols are among the most effective phenolic antioxidants reported. This suggests that the compound of interest, with its pyridinol core, may also exhibit significant antioxidant properties .
Physical and Chemical Properties Analysis
The basicity of the pyridinols was found to approach physiological pH with increasing electron density in the ring, which is relevant for the biological activity of these compounds. The stability of these compounds to air oxidation was also assessed, with some pyridinols showing indefinite stability while others decomposed upon extended exposure to the atmosphere. These findings are important for understanding the stability and potential biological activity of the compound of interest . The bioactivity of the related compound was evaluated, showing broad inhibitory activities toward fungi at certain concentrations, which could suggest potential antimicrobial properties for the compound of interest as well .
Applications De Recherche Scientifique
Fluorescent Chemosensors
Novel Blue Emissive Dimethylfuran Tethered 2-Aminopyridine-3-Carbonitrile :A derivative of dimethylfuran has been discovered as a fluorescent chemosensor for Fe3+ ions and picric acid, showcasing detection limits of 4.6 and 7.9 nM, respectively, through a 'turn off' mechanism. This development highlights its potential in the sensitive and selective detection of metal ions and explosive compounds in environmental and security applications (Shylaja et al., 2020).
Heterocyclic Chemistry
Bond Cleavage Reactions in Oxygen and Nitrogen Heterocycles :Research into the reactions of certain furan and pyridine derivatives has provided insight into the chemical behavior of oxygen and nitrogen heterocycles, including bond cleavage and formation mechanisms. This study contributes to our understanding of organic synthesis and the reactivity of heterocyclic compounds (Jones et al., 1995).
Neuropharmacology
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption :Investigations into the effects of various antagonists on binge eating in rats indicate a major role of Orexin-1 Receptor mechanisms in compulsive food intake. This suggests potential therapeutic applications for eating disorders with a compulsive component, advancing our understanding of neuropharmacological interventions (Piccoli et al., 2012).
Biochemical Studies
Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Bearing Compounds :A series of compounds featuring the 1,3,4-oxadiazole moiety were synthesized and evaluated for their biochemical activity. This research enriches our knowledge of oxadiazoles' biological activities, highlighting their potential in the development of new therapeutic agents (Khalid et al., 2016).
Propriétés
IUPAC Name |
4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-9-16(11-18(22)20(12)4)25-15-5-7-21(8-6-15)19(23)17-10-13(2)24-14(17)3/h9-11,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSHXMFAFFAMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


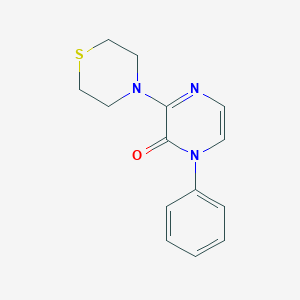


![2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide](/img/structure/B2522753.png)
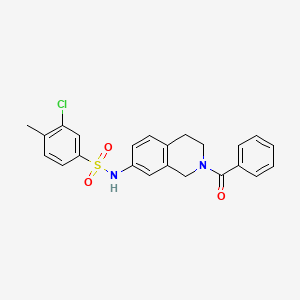
![1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2522756.png)
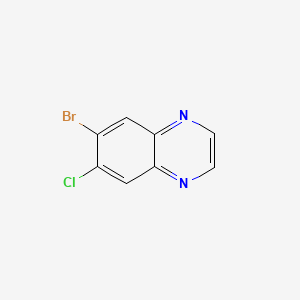
![10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2522761.png)
![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)

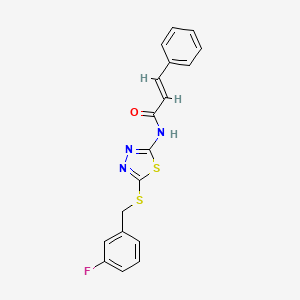
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2522767.png)
